molecular formula C9H10FNO4S B2486156 [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid CAS No. 287403-15-0

[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid

Cat. No.: B2486156
CAS No.: 287403-15-0
M. Wt: 247.24
InChI Key: LWYIAFIJPSFZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid undergoes various chemical reactions, including:

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonyl-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c1-11(6-9(12)13)16(14,15)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYIAFIJPSFZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 2-(4-fluoro-N-methylphenylsulfonamido)acetate (2.27 g) was dissolved in THF (20 mL) and 0.5 N LiOH solution (20 mL) was added. The mixture was stirred at room temperature for 5 h. Solvents were evaporated and the residue was dissolved in water, filtered and acidified with hydrochloric acid. The white solid was filtered to give [(4-fluoro-benzenesulfonyl)-methyl-amino]-acetic acid (1.68 g). LRMS calcd for C9H10FNO4S (m/e) 247.0; obsd 246.1 (ES−).
Quantity
2.27 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

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